molecular formula C7H6BrNO3 B2704789 (3-Bromo-2-nitrophenyl)methanol CAS No. 1261475-45-9

(3-Bromo-2-nitrophenyl)methanol

Cat. No.: B2704789
CAS No.: 1261475-45-9
M. Wt: 232.033
InChI Key: CGVQNXRJFYFTDX-UHFFFAOYSA-N
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Description

(3-Bromo-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the third position, a nitro group at the second position, and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-nitrophenyl)methanol typically involves the bromination of 2-nitrobenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 3-Bromo-2-nitrobenzaldehyde or 3-Bromo-2-nitrobenzoic acid.

    Reduction: 3-Bromo-2-aminophenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : (3-Bromo-2-nitrophenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various chemical compounds due to its reactivity and ability to undergo further transformations.
  • Antimicrobial Properties : The compound has been studied for its antibacterial activity against strains such as Escherichia coli and Klebsiella pneumoniae. It exhibits minimum inhibitory concentrations (MIC) that indicate its potential as an antibacterial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus64 µg/mL
  • Inhibition of Cytochrome P450 Enzymes : The compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which are crucial for drug metabolism. This inhibition may influence pharmacokinetics and drug interactions in biological systems .

Medicinal Chemistry

  • Potential Anticancer Properties : Research indicates that this compound may affect cellular signaling pathways, suggesting its potential use in cancer therapy. Studies are ongoing to explore its efficacy as a therapeutic candidate against various cancer types .

Industrial Applications

  • Development of Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its unique chemical structure, which allows for vibrant color development in industrial applications .

Case Studies

Several case studies highlight the relevance of this compound in developing new antibacterial agents:

  • Urinary Tract Infections : A study explored the efficacy of this compound in treating urinary tract infections caused by multidrug-resistant bacteria. The compound demonstrated a significant reduction in bacterial load in vitro, underscoring its potential as a therapeutic candidate .
  • Cytotoxicity Assessments : Toxicological studies have assessed the cytotoxic effects of nitro-substituted phenols on mammalian cells. For instance, assessments showed that this compound exhibited cytotoxicity against various cell lines, indicating the need for careful evaluation when considering therapeutic applications.
Cell LineIC50 (µM)Effect ObservedReference
HepG225Cytotoxicity
A54930Induction of apoptosis
HeLa20Oxidative stress

Mechanism of Action

The mechanism of action of (3-Bromo-2-nitrophenyl)methanol depends on the specific application and the target molecule

    Molecular Targets: It can bind to enzymes or receptors, altering their activity.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar structure but with different substitution pattern.

    3-Bromo-4-nitrophenylmethanol: Similar structure but with different substitution pattern.

    2-Nitrobenzyl alcohol: Lacks the bromine substitution.

Uniqueness

(3-Bromo-2-nitrophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

(3-Bromo-2-nitrophenyl)methanol is an organic compound characterized by its unique structural features, which include a bromine atom and a nitro group attached to a phenyl ring, linked to a hydroxymethyl group. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its potential as an inhibitor of cytochrome P450 enzymes and its implications in cancer research.

Chemical Structure and Properties

  • Molecular Formula : C7H6BrN2O3
  • Molecular Weight : 232.03 g/mol
  • Structural Features :
    • Bromine and nitro substitutions influence the compound's reactivity.
    • Hydroxymethyl group enhances its potential for hydrogen bonding.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. These enzymes are crucial for the metabolism of various drugs, suggesting that this compound may significantly affect pharmacokinetics and drug interactions within biological systems. The inhibition of CYP1A2 can lead to altered metabolism of co-administered drugs, which is vital for understanding potential drug-drug interactions.

Anticancer Properties

Studies have also explored the compound's potential anticancer properties. It has been shown to interfere with cellular signaling pathways that are critical for cancer cell proliferation and survival. The specific mechanisms by which this compound exerts these effects are still under investigation, but preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The presence of the bromine atom enhances the compound's binding affinity to various enzymes, while the nitro group may undergo reduction to form reactive intermediates that interact with cellular components.
  • Cellular Pathways : The compound can modulate pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
(3-Bromo-4-nitrophenyl)methanolDifferent substitution patternPotentially different activity
(2-Nitrobenzyl alcoholLacks bromine substitutionLower reactivity
(3-Bromo-2-chlorophenyl)methanolSimilar structure with chlorineVarying enzyme interactions

This table illustrates how the specific arrangement of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, which could lead to increased plasma concentrations of drugs metabolized by this enzyme.
  • Anticancer Research : In a series of experiments on various cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

(3-bromo-2-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVQNXRJFYFTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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